molecular formula C13H19NO2 B2401367 2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol CAS No. 1181576-31-7

2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol

Cat. No. B2401367
M. Wt: 221.3
InChI Key: LFLUNKAKVJZCAA-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol is a compound with the CAS Number: 1181576-31-7 . It has a molecular weight of 221.3 and is also known as CP55940. It is a synthetic cannabinoid compound that has multiple potential applications in scientific research and industry.


Molecular Structure Analysis

The InChI code for 2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol is 1S/C13H19NO2/c14-9-13 (15)10-4-3-7-12 (8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol is a powder at room temperature .

Scientific Research Applications

Cardiac and Anti-Arrhythmic Properties

  • Griffin (2001) discusses pharmacologically valuable derivatives of 1-phenoxy-3-amino-propane-2-ol for treating heart diseases, noting their beta-adrenalytic and anti-arrhythmic properties (Griffin, 2001).

Chemical Synthesis and Characterization

  • Kurt et al. (2020) detail the synthesis of ligands derived from 2,6-diaminopyridine, which include a compound structurally related to 2-amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol. These compounds exhibit DNA binding activity and are potential drug candidates (Kurt et al., 2020).
  • Sadigov et al. (2020) synthesized 2-Aminocyclododecan-1-ol and related compounds via oxidative hydroxybromination, an approach that could be relevant for synthesizing related amino alcohols (Sadigov et al., 2020).

DNA Interaction and Potential Drug Candidates

  • Asami et al. (2015) explored the synthesis of o-xylylene-type 1,4-amino alcohols, which are structurally related to 2-amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol, highlighting their use in enantioselective chemical reactions (Asami et al., 2015).

Synthesis of Schiff Base Ligand

  • Baris Kurt and others (2020) synthesized a Schiff base ligand derived from similar compounds, showing suitability for drug candidates due to DNA binding activities (Baris Kurt et al., 2020).

Antimicrobial Activities

  • Atul K. Wanjari (2020) discusses the synthesis and antimicrobial activity of a compound structurally related to 2-amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol, indicating its potential in medicinal and pharmaceutical research (Atul K. Wanjari, 2020).

Biomedical Applications

  • Mohamed A. Abdelwahab et al. (2019) examine the chemical modification of poly(3-hydroxybutyrate) with amino compounds for biomedical applications, a field that could intersect with the study of 2-amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol (Mohamed A. Abdelwahab et al., 2019).

Enantioselective Chemical Reactions

  • James A. Birrell and E. Jacobsen (2013) developed an enantioselective method for the addition of phenyl carbamate to meso-epoxides, producing protected trans-1,2-amino alcohols. This research is relevant for understanding the chemical properties and synthesis methods for compounds like 2-amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol (James A. Birrell & E. Jacobsen, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

2-amino-1-(3-cyclopentyloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-9-13(15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLUNKAKVJZCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-cyclopentyloxyphenyl)ethanol

CAS RN

1181576-31-7
Record name 2-amino-1-(3-cyclopentyloxyphenyl)ethanol
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